7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC14980015
Molecular Formula: C13H13BrN4S
Molecular Weight: 337.24 g/mol
* For research use only. Not for human or veterinary use.
![7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine -](/images/structure/VC14980015.png)
Specification
Molecular Formula | C13H13BrN4S |
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Molecular Weight | 337.24 g/mol |
IUPAC Name | 7-(5-bromothiophen-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C13H13BrN4S/c1-8(2)7-12-16-13-15-6-5-9(18(13)17-12)10-3-4-11(14)19-10/h3-6,8H,7H2,1-2H3 |
Standard InChI Key | UWYDFZRNSPGDHW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 7-(5-Bromo-2-thienyl)-2-isobutyl triazolo[1,5-a]pyrimidine, reflects its fused bicyclic architecture. The core structure consists of a pyrimidine ring fused to a triazolo moiety at positions 1 and 5-a. Key substituents include:
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A 5-bromo-2-thienyl group at position 7 of the pyrimidine ring, introducing electron-withdrawing and aromatic characteristics.
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An isobutyl chain (2-methylpropyl) at position 2 of the triazolo ring, contributing steric bulk and lipophilicity.
The bromine atom on the thienyl group enhances reactivity for cross-coupling reactions, while the isobutyl substituent may influence solubility and binding affinity in biological systems.
Synthetic Pathways and Methodological Considerations
Core Ring Formation
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the pyrimidine ring: Reacting a β-diketone or enamine with a nitrogen source under acidic conditions .
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Triazole annulation: Introducing a triazole ring through cyclization of a hydrazine derivative with a nitrile or carbonyl compound .
For example, in related syntheses, 2-cyanoacetohydrazide has been used to construct pyridine derivatives, which are subsequently functionalized . Adapting this approach, the triazolo-pyrimidine core could be assembled using a bromothiophene-containing precursor.
Bromothienyl Attachment
The 5-bromo-2-thienyl group may be introduced via:
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Nucleophilic aromatic substitution: Utilizing a brominated thiophene derivative in the presence of a palladium catalyst.
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Cycloaddition reactions: Leveraging thiophene’s aromaticity to facilitate [2+2] or [4+2] cycloadditions.
In a study of thieno[2,3-b]pyridines, bromobenzofuran derivatives were synthesized via grinding methods with potassium hydroxide and halogenated reagents . Similar conditions could be adapted for bromothiophene incorporation.
Isobutyl Functionalization
The isobutyl group at position 2 likely originates from alkylation reactions. For instance:
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Alkylation of a triazole nitrogen: Treating a triazolo-pyrimidine intermediate with isobutyl bromide in the presence of a base like potassium hydroxide .
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Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple an alcohol to the heterocycle.
Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Steric hindrance: Managing the bulky isobutyl group during late-stage functionalization.
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Halogen stability: Preventing debromination under harsh reaction conditions.
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogous structures:
Spectroscopic Characteristics:
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